molecular formula C14H14Cl3NO B2922149 2-Amino-1,1-bis(4-chlorophenyl)ethan-1-ol hydrochloride CAS No. 1052540-16-5

2-Amino-1,1-bis(4-chlorophenyl)ethan-1-ol hydrochloride

Cat. No.: B2922149
CAS No.: 1052540-16-5
M. Wt: 318.62
InChI Key: OGKRQEGPPYHEJV-UHFFFAOYSA-N
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Description

2-Amino-1,1-bis(4-chlorophenyl)ethan-1-ol hydrochloride is a high-purity chemical compound offered for research and development purposes. This molecule features a 1,1-diphenylethanolamine core structure substituted with chlorine atoms, making it a potential valuable intermediate in synthetic organic chemistry . Research Applications: While specific biological data for this compound is not available in the searched sources, its molecular structure suggests it is primarily used as a key building block or advanced intermediate in the synthesis of more complex molecules. Similar amino-alcohol compounds are frequently employed in pharmaceutical research for the development of active pharmaceutical ingredients (APIs) and other biologically active compounds . Supplier Information: This product is supplied by multiple certified chemical and pharmaceutical suppliers, ensuring a reliable source for your research endeavors . Usage Notice: This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications, or personal use.

Properties

IUPAC Name

2-amino-1,1-bis(4-chlorophenyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO.ClH/c15-12-5-1-10(2-6-12)14(18,9-17)11-3-7-13(16)8-4-11;/h1-8,18H,9,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKRQEGPPYHEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)(C2=CC=C(C=C2)Cl)O)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-1,1-bis(4-chlorophenyl)ethan-1-ol hydrochloride can be synthesized by reacting 2-amino-1,1-bis(4-chlorophenyl)ethanol with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,1-bis(4-chlorophenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) are commonly used.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, amines, and alcohols.

Scientific Research Applications

Scientific Research Applications of 2-Amino-1,1-bis(4-chlorophenyl)ethan-1-ol hydrochloride

This compound, with the CAS number 1052540-16-5, is a chemical compound with a wide range of applications in scientific research. It is used as an intermediate in organic synthesis, biochemical studies, and pharmaceutical development.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation: Can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction: Can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
  • Substitution: Can undergo nucleophilic substitution reactions to form different derivatives using nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN).

Applications in Scientific Research

This compound is used in various scientific disciplines:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
  • Biology: It is used in the study of biochemical pathways and enzyme interactions.
  • Medicine: It acts as a precursor in the synthesis of pharmaceuticals with potential analgesic and anti-inflammatory properties.
  • Industry: It is employed in the production of agrochemicals and other industrial chemicals.

Biological Activities

This compound exhibits diverse pharmacological properties:

  • Antibacterial Activity: Compounds with similar structures have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity: It has shown activity against several fungal strains, with effective MIC values against Candida albicans.
  • Anti-inflammatory Activity: It inhibits the production of nitric oxide (NO) in LPS-induced RAW 264.7 cells, indicating its potential as an anti-inflammatory agent.

Table 1: Summary of Biological Activities

Activity TypeEffectiveness (MIC)Notes
Antibacterial0.0039−0.025 mg/mLEffective against Gram-positive and Gram-negative bacteria
AntifungalVaries by strainEffective against Candida spp.
Anti-inflammatorySignificant inhibition observedInhibits NO production in RAW 264.7 cells

Case Studies

  • Antimicrobial Efficacy: Studies have assessed antimicrobial activity against Gram-positive and Gram-negative bacteria, showing effective inhibition of bacterial growth with selectivity for certain strains.
  • Inflammation Model: In an inflammation model induced by HMGB1, the compound showed significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-Amino-1,1-bis(4-chlorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Effects: Chlorophenyl vs. Fluorophenyl

  • 2-Amino-1-(4-fluorophenyl)-2-methylpropane Hydrochloride (CAS 1200-27-7): Molecular Formula: C₁₀H₁₅ClFN Molecular Weight: 215.68 g/mol Key Differences: Replaces one chlorophenyl group with a fluorophenyl ring and introduces a branched methylpropane backbone. Fluorine’s electronegativity may reduce electron density compared to chlorine, altering reactivity and binding interactions .
  • 1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol Hydrochloride (CAS 2794-41-4): Molecular Formula: C₉H₁₃ClFNO Molecular Weight: 205.66 g/mol Key Differences: Contains a single fluorophenyl group and a methylamino-ethanol backbone.

Backbone Variations: Ethanolamine vs. Acetophenone

  • 2-Amino-1-(4-chlorophenyl)ethan-1-one Hydrochloride (CAS 5467-71-0): Molecular Formula: C₈H₉Cl₂NO Molecular Weight: 206.07 g/mol Key Differences: Features a ketone group instead of a hydroxyl, eliminating hydrogen-bonding capacity. The planar ketone may reduce solubility in polar solvents compared to the ethanolamine derivative .

Halogenated Heterocyclic Analogs

  • 2-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine Dihydrochloride (CAS 1820740-72-4):
    • Molecular Formula : C₁₁H₁₄Cl₃N₃
    • Molecular Weight : 298.61 g/mol
    • Key Differences : Incorporates an imidazole ring alongside the chlorophenyl group. The dihydrochloride salt and heterocyclic nitrogen atoms enhance ionic interactions, making it suitable for targeting metalloenzymes or receptors .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
2-Amino-1,1-bis(4-chlorophenyl)ethan-1-ol HCl* C₁₄H₁₄Cl₂NOHCl 328.65 (estimated) Two 4-chlorophenyl groups Amino, hydroxyl, hydrochloride
2-Amino-1-(4-fluorophenyl)-2-methylpropane HCl C₁₀H₁₅ClFN 215.68 4-fluorophenyl, methylpropane Amino, hydrochloride
1-(4-Fluorophenyl)-2-(methylamino)ethanol HCl C₉H₁₃ClFNO 205.66 4-fluorophenyl, methylamino-ethanol Amino, hydroxyl, hydrochloride
2-Amino-1-(4-chlorophenyl)ethanone HCl C₈H₉Cl₂NO 206.07 4-chlorophenyl, ketone Amino, ketone, hydrochloride
2-(4-Chlorophenyl)-imidazole-ethylamine HCl C₁₁H₁₄Cl₃N₃ 298.61 4-chlorophenyl, imidazole Amino, dihydrochloride

*Estimated for the target compound based on structural analogs.

Research Findings and Implications

  • Electronic Effects : Chlorophenyl groups increase lipophilicity and electron-withdrawing properties compared to fluorophenyl analogs, favoring interactions with hydrophobic binding pockets .
  • Hydrogen Bonding: The hydroxyl group in ethanolamine derivatives enhances solubility and hydrogen-bonding capacity, critical for pharmacokinetics .
  • Salt Forms : Hydrochloride salts improve stability and bioavailability, as seen in pseudoephedrine and cetirizine derivatives .

Biological Activity

2-Amino-1,1-bis(4-chlorophenyl)ethan-1-ol hydrochloride, with the CAS number 1052540-16-5, is a chemical compound characterized by its unique structure and potential biological activities. This compound has garnered attention for its diverse pharmacological properties, including antibacterial, antifungal, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C14H14Cl3NOC_{14}H_{14}Cl_3NO. Its structural formula indicates the presence of two chlorinated phenyl groups attached to an ethanolic backbone, contributing to its biological activity.

PropertyValue
Molecular Weight285.63 g/mol
AppearanceWhite powder
SolubilitySoluble in water
Melting PointNot specified

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. A study indicated that compounds with similar structures showed minimum inhibitory concentration (MIC) values ranging from 0.00390.0039 to 0.0250.025 mg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity. It was tested against several fungal strains with promising results. For instance, MIC values against Candida albicans were reported to be within effective ranges, indicating its potential use in treating fungal infections .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored in various studies. It was found to inhibit the production of nitric oxide (NO) in LPS-induced RAW 264.7 cells, demonstrating its potential as an anti-inflammatory agent. The inhibition rates were linked to the structural characteristics of the compound .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological assays:

  • Study on Antimicrobial Efficacy : A comprehensive study assessed the antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that the compound effectively inhibited bacterial growth with a notable selectivity for certain strains .
  • Inflammation Model : In a model of inflammation induced by HMGB1, the compound exhibited significant inhibition of pro-inflammatory cytokines, suggesting its potential therapeutic application in inflammatory diseases .

Table 2: Summary of Biological Activities

Activity TypeEffectiveness (MIC)Notes
Antibacterial0.00390.0250.0039-0.025 mg/mLEffective against Gram-positive and Gram-negative bacteria
AntifungalVaries by strainEffective against Candida spp.
Anti-inflammatorySignificant inhibition observedInhibits NO production in RAW 264.7 cells

Q & A

Q. How to design stability studies under accelerated degradation conditions?

  • Methodological Answer :
  • ICH Guidelines : Expose samples to 40°C/75% RH for 4 weeks; monitor hydrolysis via LC-MS for dechlorinated byproducts (e.g., bis(4-chlorophenyl)ethanol) .

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